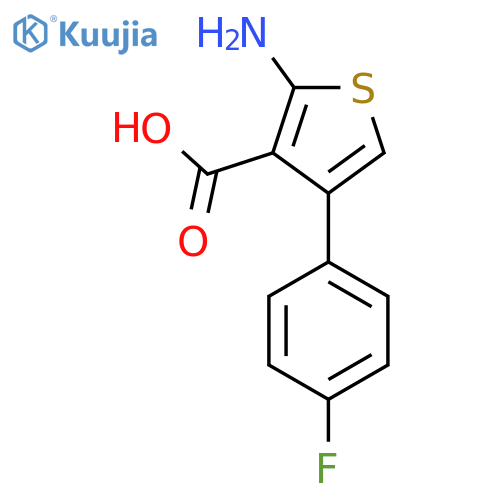

Cas no 893644-94-5 (2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid)

893644-94-5 structure

商品名:2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid

- 3-Thiophenecarboxylic acid, 2-amino-4-(4-fluorophenyl)-

- 2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid

-

- インチ: 1S/C11H8FNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15)

- InChIKey: NBUHILSMRICJEC-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(C(=O)O)=C1N)C1C=CC(=CC=1)F

計算された属性

- せいみつぶんしりょう: 237.026

- どういたいしつりょう: 237.026

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.6

- 疎水性パラメータ計算基準値(XlogP): 3.1

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-143415-5.0g |

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |

893644-94-5 | 5.0g |

$1945.0 | 2023-02-15 | ||

| Enamine | EN300-143415-2.5g |

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |

893644-94-5 | 2.5g |

$1315.0 | 2023-02-15 | ||

| Enamine | EN300-143415-1000mg |

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |

893644-94-5 | 1000mg |

$541.0 | 2023-09-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1808061-1g |

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |

893644-94-5 | 98% | 1g |

¥8175.00 | 2024-04-26 | |

| Enamine | EN300-143415-5000mg |

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |

893644-94-5 | 5000mg |

$1572.0 | 2023-09-29 | ||

| Enamine | EN300-143415-10.0g |

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |

893644-94-5 | 10.0g |

$2884.0 | 2023-02-15 | ||

| Enamine | EN300-143415-0.05g |

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |

893644-94-5 | 0.05g |

$563.0 | 2023-02-15 | ||

| Enamine | EN300-143415-0.25g |

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |

893644-94-5 | 0.25g |

$617.0 | 2023-02-15 | ||

| Alichem | A169006324-250mg |

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |

893644-94-5 | 95% | 250mg |

$190.75 | 2023-08-31 | |

| Enamine | EN300-143415-500mg |

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |

893644-94-5 | 500mg |

$520.0 | 2023-09-29 |

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid 関連文献

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

893644-94-5 (2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid) 関連製品

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量